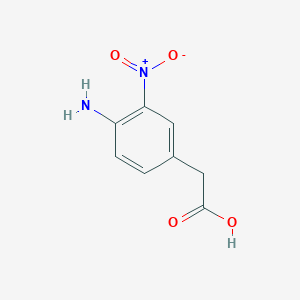

2-(4-Amino-3-nitrophenyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(4-Amino-3-nitrophenyl)acetic acid” is an organic compound with the CAS Number: 116435-82-6 . It has a molecular weight of 196.16 . This compound belongs to the class of organic compounds known as nitrophenols . These are compounds containing a nitrophenol moiety, which consists of a benzene ring bearing both a hydroxyl group and a nitro group on two different ring carbon atoms .

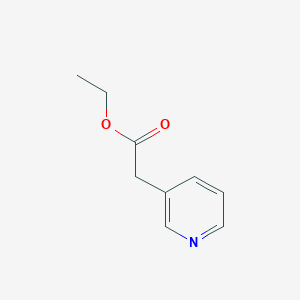

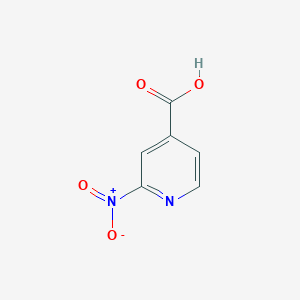

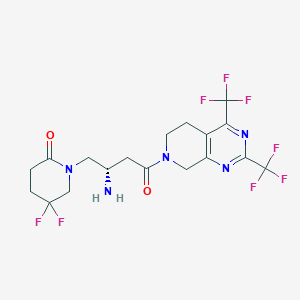

Molecular Structure Analysis

The molecular structure of “2-(4-Amino-3-nitrophenyl)acetic acid” consists of a benzene ring bearing both an amino group and a nitro group, along with an acetic acid moiety .

Chemical Reactions Analysis

While specific chemical reactions involving “2-(4-Amino-3-nitrophenyl)acetic acid” are not available, related compounds have been involved in the synthesis of diverse range of heterocyclic analogues .

Physical And Chemical Properties Analysis

“2-(4-Amino-3-nitrophenyl)acetic acid” is a solid at room temperature . It has a molecular weight of 196.16 .

Aplicaciones Científicas De Investigación

Protecting Group for Primary Alcohols

In organic synthesis, 2-nitrophenylacetic acid can be used as a protecting group for primary alcohols . The alcohol is esterified with 2-nitrophenylacetic acid, proceeding through the acid chloride or acid anhydride .

Precursor for Heterocycles

2-nitrophenylacetic acid is a precursor for many heterocycles . Complete reduction of 2-nitrophenylacetic acid yields anilines, which quickly cyclize to form lactams .

Formation of Hydroxamic Acids

Partial reductive cyclization of the acids using weaker reducing agents forms hydroxamic acids . This process is useful in the synthesis of many biologically active molecules .

Precursor of Quindoline

2-nitrophenylacetic acid is a precursor of quindoline . Quindoline derivatives and modifications can be treated as enzyme inhibitors and anticancer agents .

Internal Standard in Theophylline Solubilizer Determination

2-Nitrophenylacetic acid was used as an internal standard in the determination of the theophylline solubilizer salicylamide-O-acetic acid .

Herbicide

2-Nitrophenylacetic acid has also been used as an herbicide . It is a derivative of phenylacetic acid, containing a phenyl functional group, a carboxylic acid functional group, and a nitro functional group .

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.

Mode of Action

Related compounds, such as indole derivatives, have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may interact with their targets in a variety of ways, leading to different biochemical changes.

Biochemical Pathways

Related compounds, such as indole derivatives, have been found to affect a variety of biological pathways due to their broad-spectrum biological activities .

Result of Action

Related compounds, such as indole derivatives, have shown a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

2-(4-amino-3-nitrophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-6-2-1-5(4-8(11)12)3-7(6)10(13)14/h1-3H,4,9H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYNTGDWVOXIIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Amino-3-nitrophenyl)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B52949.png)